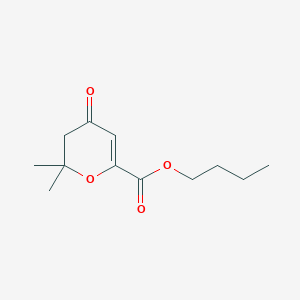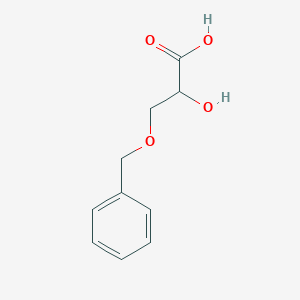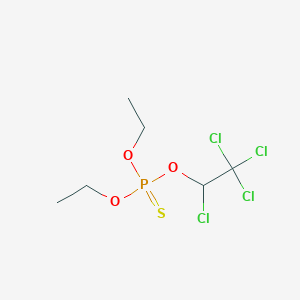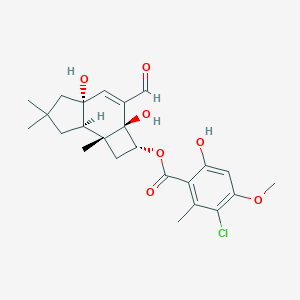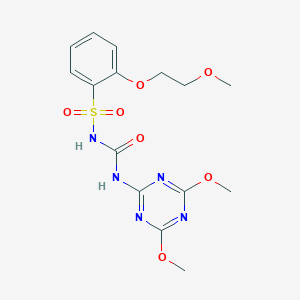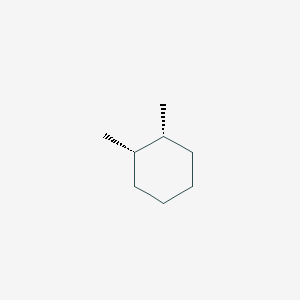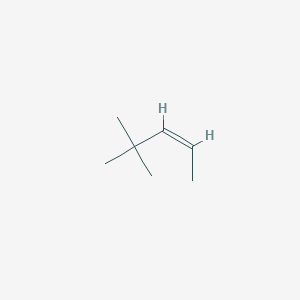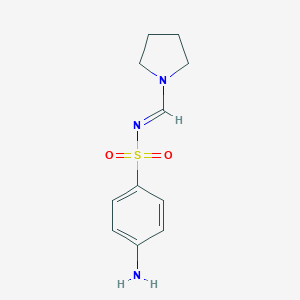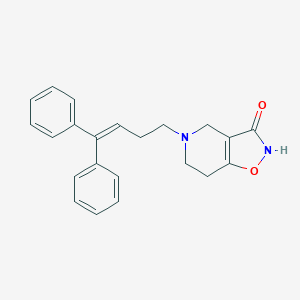
N-4,4-Diphenyl-3-butenyl-4,5,6,7-tetrahydroisoxazolo(4,5-c)pyridin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-4,4-Diphenyl-3-butenyl-4,5,6,7-tetrahydroisoxazolo(4,5-c)pyridin-3-ol, also known as DPH, is a chemical compound that has been studied for its potential applications in scientific research.
Mécanisme D'action
N-4,4-Diphenyl-3-butenyl-4,5,6,7-tetrahydroisoxazolo(4,5-c)pyridin-3-ol is believed to act as a positive allosteric modulator of the GABA-A receptor, which is the primary inhibitory neurotransmitter in the brain. This results in an increase in GABAergic neurotransmission, leading to the anxiolytic and antidepressant-like effects observed in animal models.
Biochemical and Physiological Effects:
N-4,4-Diphenyl-3-butenyl-4,5,6,7-tetrahydroisoxazolo(4,5-c)pyridin-3-ol has been shown to have anxiolytic and antidepressant-like effects in animal models. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. N-4,4-Diphenyl-3-butenyl-4,5,6,7-tetrahydroisoxazolo(4,5-c)pyridin-3-ol has been shown to have a low toxicity profile and does not appear to have any significant side effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-4,4-Diphenyl-3-butenyl-4,5,6,7-tetrahydroisoxazolo(4,5-c)pyridin-3-ol in lab experiments is its low toxicity profile and lack of significant side effects. However, one limitation is that it has only been studied in animal models and its effects in humans are not well understood.
Orientations Futures
For the use of N-4,4-Diphenyl-3-butenyl-4,5,6,7-tetrahydroisoxazolo(4,5-c)pyridin-3-ol include further studies on its potential applications in the treatment of neurodegenerative disorders such as Alzheimer's disease. Additionally, more research is needed to understand the effects of N-4,4-Diphenyl-3-butenyl-4,5,6,7-tetrahydroisoxazolo(4,5-c)pyridin-3-ol in humans and to determine its safety and efficacy as a potential treatment for various neurological disorders. Finally, the development of more potent and selective positive allosteric modulators of the GABA-A receptor could lead to the development of new and improved treatments for a variety of neurological disorders.
Méthodes De Synthèse
The synthesis of N-4,4-Diphenyl-3-butenyl-4,5,6,7-tetrahydroisoxazolo(4,5-c)pyridin-3-ol involves a multi-step process that includes the reaction of 4-phenyl-1-butanone with hydroxylamine hydrochloride to form 4-phenyl-3-buten-2-one oxime. This intermediate is then reacted with 4-phenyl-3-buten-2-one in the presence of sodium methoxide to form N-4,4-Diphenyl-3-butenyl-4,5,6,7-tetrahydroisoxazolo(4,5-c)pyridin-3-ol.
Applications De Recherche Scientifique
N-4,4-Diphenyl-3-butenyl-4,5,6,7-tetrahydroisoxazolo(4,5-c)pyridin-3-ol has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have anxiolytic and antidepressant-like effects in animal models. N-4,4-Diphenyl-3-butenyl-4,5,6,7-tetrahydroisoxazolo(4,5-c)pyridin-3-ol has also been studied for its potential use as a treatment for Alzheimer's disease and other neurodegenerative disorders.
Propriétés
Numéro CAS |
132033-96-6 |
|---|---|
Nom du produit |
N-4,4-Diphenyl-3-butenyl-4,5,6,7-tetrahydroisoxazolo(4,5-c)pyridin-3-ol |
Formule moléculaire |
C22H22N2O2 |
Poids moléculaire |
346.4 g/mol |
Nom IUPAC |
5-(4,4-diphenylbut-3-enyl)-6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridin-3-one |
InChI |
InChI=1S/C22H22N2O2/c25-22-20-16-24(15-13-21(20)26-23-22)14-7-12-19(17-8-3-1-4-9-17)18-10-5-2-6-11-18/h1-6,8-12H,7,13-16H2,(H,23,25) |
Clé InChI |
QMRMUNWFODMEOB-UHFFFAOYSA-N |
SMILES |
C1CN(CC2=C1ONC2=O)CCC=C(C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canonique |
C1CN(CC2=C1ONC2=O)CCC=C(C3=CC=CC=C3)C4=CC=CC=C4 |
Autres numéros CAS |
132033-96-6 |
Synonymes |
N-4,4-diphenyl-3-butenyl-4,5,6,7-tetrahydroisoxazolo(4,5-c)pyridin-3-ol N-DPB-THPO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



